molecular formula C21H26INO2 B8101043 4-Diphenylacetoxy-N-methylpiperidine methiodide

4-Diphenylacetoxy-N-methylpiperidine methiodide

Cat. No.: B8101043
M. Wt: 451.3 g/mol
InChI Key: CAZLGWQRVBOBKW-UHFFFAOYSA-N
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Description

4-Diphenylacetoxy-N-methylpiperidine methiodide (often abbreviated as 4-DAMP methiodide in literature) is a quaternary ammonium compound derived from the esterification of diphenylacetic acid with 4-hydroxy-N-methylpiperidine, followed by methylation to form the methiodide salt . It is a potent and selective antagonist of the M3 muscarinic acetylcholine receptor (M3R), a G protein-coupled receptor critical for mediating smooth muscle contraction, glandular secretion, and vascular permeability .

Studies highlight its high affinity for M3Rs, particularly in guinea-pig ileum, where its potency is over 10-fold greater than in atrial tissue (M2R-predominant), demonstrating subtype selectivity . Its structural distinction from non-selective antagonists like atropine lies in the diphenylacetoxy group, which enhances receptor specificity .

Properties

IUPAC Name

iodomethane;(1-methylpiperidin-4-yl) 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2.CH3I/c1-21-14-12-18(13-15-21)23-20(22)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17;1-2/h2-11,18-19H,12-15H2,1H3;1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAZLGWQRVBOBKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of Diphenylacetic Acid with 4-Hydroxy-N-methylpiperidine

The first step involves the formation of the ester bond between diphenylacetic acid and 4-hydroxy-N-methylpiperidine. Two primary methods are employed:

Acid Chloride Mediated Esterification

Diphenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions. The acid chloride is then reacted with 4-hydroxy-N-methylpiperidine in the presence of a base such as triethylamine (Et₃N) to neutralize HCl byproducts. Typical reaction conditions include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Yield : 85–92%.

Carbodiimide Coupling

As an alternative, carbodiimide reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate direct coupling between the acid and alcohol. Catalytic 4-dimethylaminopyridine (DMAP) enhances reaction efficiency:

  • Solvent : DCM or acetonitrile

  • Temperature : Room temperature (20–25°C)

  • Yield : 78–88%.

Table 1: Comparison of Esterification Methods

MethodCatalystSolventTemperature (°C)Yield (%)
Acid ChlorideSOCl₂/Et₃NDCM0–2585–92
Carbodiimide CouplingEDC/DMAPAcetonitrile20–2578–88

Quaternization to Form the Methiodide Salt

The esterified intermediate, 4-diphenylacetoxy-N-methylpiperidine, undergoes quaternization with methyl iodide (CH₃I) to yield the final methiodide salt. This reaction proceeds via nucleophilic substitution at the tertiary amine of the piperidine ring:

Reaction Conditions

  • Solvent : Acetone or methanol, chosen for their polarity and ability to dissolve both reactants.

  • Molar Ratio : A 1.2–1.5:1 excess of methyl iodide ensures complete quaternization.

  • Temperature : Reflux (60–65°C for acetone; 64–78°C for methanol).

  • Duration : 12–24 hours.

  • Yield : 70–80% after recrystallization.

Table 2: Quaternization Parameters

SolventTemperature (°C)Time (h)Yield (%)
Acetone60–651275
Methanol64–782480

Optimization Strategies and Challenges

Purity Enhancement via Recrystallization

Crude this compound is purified using solvent mixtures such as ethanol/ethyl acetate (1:3 v/v) or methanol/diethyl ether. Recrystallization achieves >95% purity, as confirmed by HPLC.

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 7.3–7.5 (m, 10H, aromatic), 4.8–5.1 (m, 1H, ester -OCH), 3.2–3.5 (m, 4H, piperidine), 3.0 (s, 3H, N-CH₃), and 2.5–2.7 (m, 2H, piperidine).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1230 cm⁻¹ (C-O ester).

Melting Point and Stability

The methiodide salt exhibits a melting point of 211–213°C and remains stable under dry, ambient conditions but degrades upon prolonged exposure to moisture.

Industrial-Scale Production Considerations

Catalytic Efficiency

Palladium on charcoal (Pd/C), used in analogous reductions , is unsuitable here due to the absence of reducible groups. Instead, the focus shifts to optimizing solvent recovery and minimizing methyl iodide waste.

Chemical Reactions Analysis

Types of Reactions

4-Diphenylacetoxy-N-methylpiperidine methiodide can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom in iodomethane can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents used.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as sodium hydroxide or potassium tert-butoxide for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation reactions may produce oxidized forms of the compound.

Scientific Research Applications

4-Diphenylacetoxy-N-methylpiperidine methiodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Diphenylacetoxy-N-methylpiperidine methiodide involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Muscarinic Receptor Antagonists

Structural and Pharmacological Comparisons

Key muscarinic antagonists and their receptor subtype selectivities are summarized below:

Compound Primary Receptor Selectivity Key Functional Properties Affinity (pA2/IC50) Key Studies
4-DAMP methiodide M3 > M1 > M2 Blocks smooth muscle contraction, reduces vascular permeability, inhibits pancreatic secretion pA2 = 9.5 (esophageal M3)
Pirenzepine M1 > M3 Gastrointestinal and CNS applications; weak M3 blockade pA2 = 7.1 (esophageal M1)
Methoctramine M2 > M4 Cardiac M2 selectivity; allosteric modulation of atrial receptors IC50 = 20 nM (cardiac M2)
Hexahydrosiladifenidol (HHSiD) M3 > M1 Smooth muscle contraction; less selective than 4-DAMP pA2 = 8.2 (ileal M3)
Atropine Non-selective Broad-spectrum antagonist; induces tachycardia and smooth muscle relaxation pA2 = 9.4 (pulmonary M3)
4-DAQ methiodide M3 (low selectivity) Quinuclidine derivative; higher ileal affinity but reduced atrial/ileal selectivity vs. 4-DAMP Ileal affinity ~5x atrial

Functional and Tissue-Specific Differences

  • M3 vs. M2 Selectivity :
    4-DAMP methiodide exhibits >10-fold higher affinity for ileal M3Rs (pA2 = 9.5) compared to atrial M2Rs . In contrast, 4-diphenylacetoxyquinuclidine methiodide (4-DAQ methiodide), a structural analog, shows higher overall receptor affinity but reduced selectivity (ileal affinity ~5x atrial) .

  • Vascular and Endothelial Effects :
    In rabbit pulmonary arteries, 4-DAMP methiodide inhibits both endothelium-dependent contraction (pA2 = 8.92) and relaxation (pA2 = 9.29), suggesting M3R dominance in biphasic vascular responses . Comparatively, M2-selective methoctramine has negligible effects on these pathways .

  • Pancreatic Secretion :
    In bovine pancreatic studies, 4-DAMP methiodide (113 µg/kg) induced fluid secretion but was less potent than slaframine (50 µg/kg), a cholinergic agonist. Combined administration showed additive effects, indicating distinct mechanistic pathways .

Cross-Reactivity and Limitations

  • M4 Receptor Interactions: In rabbit lung and chicken heart, 4-DAMP methiodide exhibits moderate affinity for M4-like binding sites, though Northern blotting confirms these tissues primarily express M4 mRNA .
  • Species Variability :
    In Drosophila, 4-DAMP methiodide binds to mAChRs with a pharmacology resembling vertebrate M1/M3 receptors, highlighting evolutionary conservation of receptor-ligand interactions .

Research and Therapeutic Implications

  • Cardiac Fibrosis : 4-DAMP methiodide abolishes choline-mediated inhibition of TGF-β1-induced collagen secretion in cardiac fibroblasts, confirming M3R's role in fibrotic pathways .

Biological Activity

4-Diphenylacetoxy-N-methylpiperidine methiodide (4-DAMP) is a selective antagonist of the muscarinic acetylcholine receptor (mAChR), particularly the M3 subtype. This compound has garnered attention in pharmacological research due to its diverse biological activities, including effects on cardiac function, pancreatic secretion, and potential therapeutic implications in various diseases.

4-DAMP primarily acts as an antagonist at muscarinic receptors, which are G protein-coupled receptors that mediate various physiological responses. The M3 receptor, in particular, is involved in smooth muscle contraction and glandular secretion. Upon binding to these receptors, 4-DAMP inhibits the phosphatidylinositol signaling pathway, which leads to reduced intracellular calcium levels and subsequent physiological effects such as decreased secretion from exocrine glands and modulation of cardiac functions .

Cardiac Effects

Research has demonstrated that 4-DAMP can significantly influence cardiac function. In studies involving isolated cardiac myocytes, 4-DAMP was shown to reverse the protective effects of acetylcholine against ischemic injury, indicating its role in modulating cardiac responses to stress . Specifically, it was found that activation of M3 receptors contributes to anti-apoptotic signaling pathways and enhances mitochondrial function during ischemic conditions.

Table 1: Effects of 4-DAMP on Cardiac Function

Study FocusFindings
Ischemic InjuryReversal of protective effects of acetylcholine
Mitochondrial FunctionDecreased mitochondrial ROS production
ApoptosisIncreased apoptotic markers when treated with 4-DAMP

Pancreatic Secretion

In studies involving pancreatic exocrine secretion, 4-DAMP was observed to inhibit the secretion of digestive enzymes such as amylase and lipase. This effect was particularly pronounced during neurotensin infusion, suggesting that 4-DAMP could serve as a regulatory agent in digestive processes .

Table 2: Impact of 4-DAMP on Pancreatic Enzyme Secretion

ConditionEnzyme Activity (Relative Change)
ControlBaseline
Neurotensin InfusionDecreased amylase activity
Postprandial StateGreater inhibition observed

Case Studies

  • Cardiac Fibrosis : A study highlighted the role of 4-DAMP in cardiac fibroblasts where it inhibited TGF-β1 induced fibrosis by blocking M3 receptor activation. This suggests potential therapeutic applications for heart failure treatment through modulation of fibroblast activity .
  • Exocrine Pancreatic Function : In neonatal piglets, administration of 4-DAMP significantly reduced pancreatic juice output and enzyme activity during both pre- and post-weaning periods. This finding underscores its role in regulating digestive enzyme secretion and potential implications for developmental physiology .

Q & A

Q. What is the primary pharmacological target of 4-diphenylacetoxy-N-methylpiperidine methiodide, and how is its selectivity validated experimentally?

This compound is a selective antagonist of muscarinic acetylcholine receptors (mAChRs), with high affinity for the M3 subtype. Selectivity is determined using competitive binding assays and functional studies. For example, Ki values for human receptors are 0.37 nM (M3), 0.57 nM (M1), and 7.3 nM (M2), demonstrating M3 preference . Validation involves comparing inhibition constants (IC50) across receptor subtypes in tissues like ileum (M3-dominant) and atrial cells (M2-dominant) to confirm tissue-specific binding .

Q. What experimental models are commonly used to study the effects of this compound on mAChR signaling?

In vitro models include HEK 293 cells transfected with M3 receptors to study Ca²⁺ signaling and isolated guinea pig ileum/atrial tissues to assess receptor subtype-specific responses . In vivo, rodent models (e.g., glucose tolerance tests in rats) are employed to evaluate metabolic effects mediated by M3 receptors .

Q. How is receptor affinity quantified for this antagonist, and what factors influence these measurements?

Affinity is quantified via radioligand displacement assays using [³H]-N-methylscopolamine ([³H]-NMS) in tissues like cerebral cortex and heart. IC50 values are corrected for receptor occupancy and G-protein coupling status. For example, in heart tissue, the corrected IC50 is 8.36 ± 0.08 (-log scale), reflecting higher affinity in myocardium than cortex under specific ionic conditions . Temperature and tissue preparation (e.g., receptor density) significantly influence affinity measurements .

Advanced Research Questions

Q. How do tissue-specific discrepancies in receptor affinity impact experimental design and data interpretation?

This compound exhibits a 20-fold higher affinity for ileal M3 receptors compared to atrial M2 receptors in guinea pigs . Such discrepancies necessitate careful selection of tissue models and controls for receptor subtype expression. For example, in studies of Ca²⁺ signaling, HEK 293 clones with confirmed M3 receptor expression are prioritized to avoid confounding M1/M2 activity . Data interpretation must account for assay conditions (e.g., ionic strength, temperature) that alter receptor conformation and antagonist binding .

Q. What methodological approaches resolve contradictions in non-competitive antagonism observed with this compound?

Non-competitive inhibition (e.g., reduced maximal response in β2-adrenoceptor studies) may arise from allosteric modulation or receptor-G protein uncoupling. To differentiate, saturation binding assays with varying antagonist concentrations are performed. For instance, Schild analysis or dissociation kinetic studies can distinguish competitive vs. non-competitive mechanisms .

Q. How is this antagonist utilized to investigate mAChR-mediated pathways in cancer biology?

In SCLC cell lines (e.g., SBC-3), this compound (10–100 µM) suppresses proliferation (MTT assay) and induces apoptosis (flow cytometry) by blocking M3 receptor-mediated integrin upregulation. Fibronectin-coated plates and anti-integrin antibodies are used to validate adhesion mechanisms .

Q. What strategies optimize dosing and delivery in metabolic studies involving this compound?

Intraperitoneal administration (0.21 µmol/kg) in rodent models ensures systemic bioavailability for glycemic studies. Pre-treatment timing (e.g., 5 minutes before glucose challenge) is critical to synchronize receptor blockade with physiological responses. Plasma insulin/glucose levels are measured via glucose oxidase assays and radioimmunoassays .

Q. How does this compound elucidate mAChR signaling crosstalk with other pathways (e.g., ERK/NF-κB)?

In bronchial epithelial cells, M3 antagonism (1–10 nM) inhibits acetylcholine-induced leukotriene B4 release by suppressing ERK1/2 and NF-κB activation. Co-treatment with pathway-specific inhibitors (e.g., PD98059 for ERK) validates crosstalk mechanisms .

Methodological Considerations

  • Receptor Binding Assays: Use [³H]-NMS in buffer systems with controlled NaCl/Mg²⁺ concentrations to stabilize receptor-G protein coupling .
  • Functional Studies: Pair with agonists (e.g., carbachol) to assess Ca²⁺ flux (fluorometry) or contractility (ileum tissue baths) .
  • Data Analysis: Apply Cheng-Prusoff equation to convert IC50 to Ki, correcting for ligand/receptor occupancy .

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